molecular formula C13H7FN2O2 B5548317 2-(3-fluorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

2-(3-fluorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No.: B5548317
M. Wt: 242.20 g/mol
InChI Key: UKIHJJDTOXSBLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-fluorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a heterocyclic compound that features a pyrrolo[3,4-c]pyridine core with a fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-fluorobenzaldehyde with pyrrole derivatives under acidic or basic conditions can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3-fluorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
  • 2-(3-bromophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Uniqueness

The presence of the fluorine atom in 2-(3-fluorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s bioavailability and efficacy compared to its chloro- and bromo- analogs .

Properties

IUPAC Name

2-(3-fluorophenyl)pyrrolo[3,4-c]pyridine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7FN2O2/c14-8-2-1-3-9(6-8)16-12(17)10-4-5-15-7-11(10)13(16)18/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIHJJDTOXSBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=O)C3=C(C2=O)C=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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